ginsenoside C-Y
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70O12/c1-21(2)10-9-14-41(8,53-36-34(49)32(47)31(46)25(52-36)20-51-35-33(48)30(45)24(43)19-50-35)22-11-16-40(7)29(22)23(42)18-27-38(5)15-13-28(44)37(3,4)26(38)12-17-39(27,40)6/h10,22-36,42-49H,9,11-20H2,1-8H3/t22-,23+,24-,25+,26-,27+,28-,29-,30-,31+,32-,33+,34+,35-,36-,38-,39+,40+,41-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBYFOIDLBTOMW-QHNUHGIDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)COC6C(C(C(CO6)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO[C@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)O)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601317480 | |
| Record name | Ginsenoside Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
755.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83480-65-3 | |
| Record name | Ginsenoside Y | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83480-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ginsenoside Y | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601317480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biotransformation Pathways of Ginsenoside C Y
Enzymatic Conversion Mechanisms of Protopanaxadiol-Type Ginsenosides (B1230088) to C-Y
The transformation of naturally occurring major ginsenosides into the more readily absorbed minor ginsenosides is a key area of research. mdpi.com The enzymatic conversion of protopanaxadiol (B1677965) (PPD)-type ginsenosides is a primary route for obtaining ginsenoside C-Y. This process involves the specific cleavage of sugar moieties from the ginsenoside backbone by glycosidases.
Role of Specific Glycosidases in C-Y Formation from Precursors (e.g., Ginsenoside Rb2)
The conversion of ginsenoside Rb2 to this compound is a well-documented pathway involving the action of specific β-glycosidases. nih.govnih.gov These enzymes exhibit high regioselectivity, targeting specific glycosidic bonds on the precursor molecule. For instance, a β-glycosidase from Microbacterium esteraromaticum has been shown to hydrolyze the inner glucose moiety at the C-3 position of ginsenoside Rb2 to form Compound Y (C-Y). nih.gov Similarly, β-glucosidase preparations from the submerged culture of Fomitella fraxinea can transform ginsenoside Rb2 into C-Y. mdpi.comnih.govnih.gov The enzyme from Armillaria mellea mycelia, BG-1, also facilitates the conversion of Rb2 to C-Y. nih.gov
The enzymatic hydrolysis of ginsenoside Rb2 can follow different pathways. One major route proceeds via the intermediate Compound O (C-O), which is then converted to C-Y. mdpi.comnih.govnih.gov This specific transformation is achieved by enzymes that first attack the outer β-(1→2)-glucosidic linkage at the C-3 position of the aglycone to produce C-O from Rb2. Subsequently, the inner β-glucosidic linkage at the C-3 position is hydrolyzed to yield C-Y from C-O. mdpi.com
Intermediary Metabolites in the C-Y Biosynthetic Cascade (e.g., Compound O)
The biosynthesis of this compound from its precursors is a stepwise process involving key intermediary metabolites. A prominent intermediate in the conversion of ginsenoside Rb2 is Compound O (C-O). mdpi.comnih.govnih.gov The formation of C-O occurs through the hydrolysis of the outer glucose moiety at the C-3 position of ginsenoside Rb2. tandfonline.com This intermediate is then further hydrolyzed to produce this compound. mdpi.comnih.gov The transformation pathway can be summarized as Rb2 → C-O → C-Y. nih.govnih.govacs.org This cascade highlights the sequential action of glycosidases in deglycosylating the precursor molecule to arrive at the final product.
Microbial Biotransformation Strategies for this compound Production
Microbial fermentation offers a promising and environmentally friendly approach for the production of minor ginsenosides like C-Y. nih.gov This method utilizes the enzymatic machinery of various microorganisms to convert major ginsenosides into their less glycosylated, more bioavailable forms.
Identification and Characterization of Microorganisms Involved in C-Y Synthesis
A diverse range of microorganisms have been identified for their ability to biotransform major ginsenosides into minor ones, including C-Y. Fungi, in particular, have shown significant potential. For example, Aspergillus niger and Fomitella fraxinea are known to produce extracellular enzymes capable of these transformations. mdpi.comnih.govnih.govjmb.or.kr Crude enzyme preparations from the submerged culture of Fomitella fraxinea have been effectively used to produce both ginsenoside C-K and C-Y from PPD-type ginsenoside fractions. mdpi.comnih.govnih.gov The edible and medicinal mushroom Schizophyllum commune has also demonstrated the ability to convert ginsenoside Rb2 to C-Y via the intermediate C-O. acs.org
Certain bacteria have also been characterized for their ginsenoside-transforming capabilities. For instance, β-glycosidase from Microbacterium esteraromaticum can transform ginsenoside Rb2 into C-Y and subsequently into Compound K (C-K). nih.govresearchgate.net
Optimization of Bioconversion Conditions for Enhanced C-Y Yields
To maximize the production of this compound, optimizing the conditions for microbial biotransformation is crucial. Key parameters that influence the yield include pH, temperature, reaction time, and substrate concentration.
For enzymatic conversions, the optimal pH is often in the acidic range. For example, crude enzyme from Fomitella fraxinea shows optimal activity for transforming PPD-type ginsenosides at a pH between 4 and 5. mdpi.comnih.gov Similarly, the extracellular enzyme from Aspergillus niger g.848 works best at a pH of 5.0. nih.gov The optimal temperature for these enzymatic reactions is typically between 40°C and 55°C. nih.govnih.gov
The reaction time is another critical factor. In the biotransformation using Fomitella fraxinea enzyme, intermediate products are formed within the first 1 to 4 hours, and the concentration of C-Y reaches its maximum after 8 hours of reaction. mdpi.comnih.gov For the enzyme from Aspergillus niger g.848, a reaction time of 18 hours at 45°C with a 3% substrate concentration was found to be effective for producing minor ginsenosides including C-Y. nih.gov
In fermentation processes, optimizing the feeding strategy of the ginseng extract can significantly enhance the yield of minor ginsenosides. nih.gov
| Factor | Optimal Condition | Source Organism/Enzyme | Citation |
| pH | 4.0 - 5.0 | Fomitella fraxinea enzyme | mdpi.com, nih.gov |
| 4.0 - 4.5 | BG-1 from Armillaria mellea | nih.gov | |
| 5.0 | Aspergillus niger g.848 enzyme | nih.gov | |
| Temperature | 40°C - 55°C | BG-1 from Armillaria mellea | nih.gov |
| 45°C | Aspergillus niger g.848 enzyme | nih.gov | |
| Reaction Time | 8 hours | Fomitella fraxinea enzyme | mdpi.com, nih.gov |
| 18 hours | Aspergillus niger g.848 enzyme | nih.gov |
Metabolic Engineering Approaches for Recombinant this compound Production
Metabolic engineering of microorganisms, particularly yeast such as Saccharomyces cerevisiae, presents a cutting-edge strategy for the sustainable and high-yield production of specific ginsenosides. frontiersin.orgnih.govnih.govcapes.gov.br This approach involves the heterologous expression of genes encoding the necessary enzymes for the ginsenoside biosynthetic pathway in a microbial host.
The core of this strategy lies in constructing a yeast cell factory capable of synthesizing the ginsenoside backbone, protopanaxadiol (PPD), from simple carbon sources like glucose. frontiersin.orgnih.gov This is achieved by introducing genes for key enzymes in the mevalonate (B85504) (MVA) pathway, which produces the universal isoprenoid precursors, and genes for dammarenediol-II synthase and PPD synthase from Panax ginseng. nih.govmdpi.comnih.govoup.com
To enhance the production of the target ginsenoside, various strategies are employed. These include overexpressing rate-limiting enzymes, balancing metabolic flux to channel more precursors towards ginsenoside synthesis, and repressing competing pathways like sterol biosynthesis. frontiersin.orgnih.gov For instance, overexpressing a truncated 3-hydroxy-3-methylglutaryl-CoA reductase (tHMG1) can significantly increase the precursor supply. frontiersin.org
Once a high-PPD-producing chassis is established, specific UDP-glycosyltransferases (UGTs) are introduced to glycosylate PPD at specific positions to yield the desired ginsenoside. nih.gov For the production of this compound, a UGT that can specifically transfer a glucose moiety to the C-3 hydroxyl group of a precursor like Compound O would be required. While much of the focus in metabolic engineering has been on producing ginsenosides like Compound K, the foundational work in creating high-PPD-producing yeast strains provides a powerful platform that could be adapted for C-Y production by identifying and incorporating the appropriate glycosyltransferase. d-nb.inforsc.org
Future research in this area will likely focus on the discovery and characterization of novel UGTs with the precise regioselectivity needed for C-Y synthesis and optimizing fermentation strategies to achieve industrial-scale production. nih.gov
Heterologous Expression of Ginsenoside Biosynthesis Genes in Model Systems (e.g., Yeast)
The production of specific ginsenosides like C-Y in heterologous hosts, such as the yeast Saccharomyces cerevisiae, represents a promising alternative to extraction from plant sources. capes.gov.brnih.gov This approach involves constructing a synthetic metabolic pathway in the host organism by introducing the necessary genes from Panax ginseng and other organisms. nih.govfrontiersin.org Yeasts are advantageous hosts due to their robust nature, genetic tractability, and the presence of the native mevalonate (MVA) pathway, which synthesizes the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). nih.govsciepublish.com
The foundational step is to establish the production of the aglycone core, protopanaxadiol (PPD). This is achieved by expressing key enzymes:
Dammarenediol-II synthase (DS) from P. ginseng, which cyclizes 2,3-oxidosqualene (B107256) to dammarenediol-II. oup.comcapes.gov.br
Protopanaxadiol synthase (PPDS) , a cytochrome P450 enzyme (CYP716A47) from P. ginseng that hydroxylates dammarenediol-II at the C-12 position to yield PPD. oup.comcapes.gov.br
NADPH-cytochrome P450 reductase (CPR) , often from a model plant like Arabidopsis thaliana (AtCPR1), which is essential for the function of CYP450 enzymes. capes.gov.brnih.gov
Once a PPD-producing yeast strain is established, subsequent glycosylation steps are introduced to build specific ginsenosides. The biosynthesis of C-Y from its precursor, ginsenoside Rb2, involves specific deglycosylation steps. However, building the pathway toward Rb2 first is necessary. This requires the introduction of specific UDP-glycosyltransferases (UGTs). For example, the conversion of PPD to Compound K (C-K), a key intermediate, is catalyzed by a UGT that attaches a glucose moiety at the C-20 position. frontiersin.org Further glycosylation at the C-3 position would then be required.
While direct synthesis of C-Y in yeast via a complete de novo pathway is complex and less documented, the biotransformation of related ginsenosides using microbial enzymes is well-established. For instance, crude enzyme preparations from fungi like Fomitella fraxinea and Aspergillus niger have been shown to effectively convert ginsenoside Rb2 into C-Y through a C-O intermediate. nih.govjmb.or.kr This suggests that heterologous expression of specific β-glucosidases with high regioselectivity in a PPD-producing yeast strain could be a viable strategy for C-Y production.
| Enzyme/Gene | Source Organism | Function in Pathway | Reference |
|---|---|---|---|
| Dammarenediol-II Synthase (DS) | Panax ginseng | Cyclizes 2,3-oxidosqualene to dammarenediol-II | oup.comcapes.gov.br |
| Protopanaxadiol Synthase (PPDS / CYP716A47) | Panax ginseng | Hydroxylates dammarenediol-II to form protopanaxadiol (PPD) | oup.comcapes.gov.br |
| NADPH-Cytochrome P450 Reductase (e.g., AtCPR1) | Arabidopsis thaliana | Electron donor required for CYP450 enzyme activity | nih.gov |
| β-glucosidase (various) | Fomitella fraxinea, Aspergillus niger | Biotransformation of Rb2 → C-O → C-Y | nih.govjmb.or.kr |
Engineering Precursor Pathways for Improved Triterpenoid (B12794562) Backbone Formation
A major bottleneck in the microbial production of ginsenosides is the limited supply of the central precursor, 2,3-oxidosqualene. biorxiv.org To enhance the production of the triterpenoid backbone, metabolic engineering strategies are focused on optimizing the endogenous mevalonate (MVA) pathway in yeast. sciepublish.comumn.edu The MVA pathway synthesizes IPP and DMAPP from acetyl-CoA, which are then converted to farnesyl pyrophosphate (FPP) and subsequently to squalene (B77637) and 2,3-oxidosqualene. mdpi.com
Key strategies to boost the flux through the MVA pathway include:
Overexpression of Rate-Limiting Enzymes : The enzyme 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR) is a primary rate-limiting step in the MVA pathway. mdpi.combiorxiv.org Overexpressing a truncated version of the HMGR gene (tHMG1), which removes its feedback-regulated membrane-binding domain, leads to a significant increase in the production of downstream intermediates like squalene. biorxiv.orgfrontiersin.org
Upregulation of the Entire Pathway : Beyond just HMGR, simultaneously overexpressing other key genes in the MVA pathway, such as farnesyl diphosphate (B83284) synthase (ERG20), squalene synthase (ERG9), and squalene epoxidase (ERG1), can further increase the pool of 2,3-oxidosqualene available for ginsenoside synthesis. nih.govbiorxiv.orgfrontiersin.org
Balancing Cofactor Supply : The MVA pathway requires NADPH as a cofactor. Overexpressing enzymes like NADH kinase (e.g., POS5) can help balance the cellular redox state and provide sufficient NADPH to support the enhanced pathway activity. frontiersin.org
Downregulation of Competing Pathways : The triterpenoid precursor FPP is also a branch point for the synthesis of essential molecules like sterols (e.g., ergosterol) and ubiquinone in yeast. rsc.org Downregulating the competing sterol biosynthesis pathway, for example by using a promoter-tuned version of the lanosterol (B1674476) synthase gene (ERG7), can redirect metabolic flux towards the desired triterpenoid products.
These modifications collectively increase the carbon flux towards the dammarenediol-II scaffold, thereby providing a robust chassis for the high-level production of various ginsenosides, including the precursors to C-Y. capes.gov.brnih.gov Studies have shown that combining these strategies can increase PPD production by over 260-fold, reaching gram-per-liter scales in fed-batch fermentations. capes.gov.brnih.gov
| Gene Target | Engineering Strategy | Rationale | Reference |
|---|---|---|---|
| tHMG1 | Overexpression | Alleviates the primary rate-limiting step in the MVA pathway. | biorxiv.orgfrontiersin.org |
| ERG20, ERG9, ERG1 | Overexpression | Increases flux from FPP to 2,3-oxidosqualene. | biorxiv.orgfrontiersin.org |
| POS5 | Overexpression | Enhances supply of NADPH cofactor for HMGR. | frontiersin.org |
| ERG7 | Downregulation | Reduces flux to competing sterol pathway. |
Directed Evolution and Enzyme Engineering for C-Y Specificity
The final and often most challenging step in producing a specific ginsenoside is ensuring the high regio- and stereo-specificity of the glycosylation or deglycosylation enzymes. engconfintl.orgcjnmcpu.com While nature provides a vast library of enzymes, they often lack the desired specificity or efficiency for industrial applications. engconfintl.org Directed evolution and rational enzyme engineering are powerful tools used to tailor enzymes for specific biotransformations, such as the conversion of a precursor ginsenoside to C-Y. engconfintl.orgcjnmcpu.com
The biotransformation of ginsenoside Rb2 to C-Y requires the specific hydrolysis of the outer glucose at the C-3 position, followed by the hydrolysis of the inner glucose at C-3, while leaving the glucose at C-20 intact. nih.govkoreascience.kr This requires a β-glucosidase with very precise regioselectivity. Natural enzymes often produce a mixture of products; for example, many enzymes hydrolyze Rb2 to Rd (by cleaving the outer glucose at C-20) or to C-K via other intermediates. nih.govresearchgate.net
To achieve C-Y specificity, several protein engineering strategies can be employed:
Rational Design : Based on the 3D crystal structure of a candidate glycosyltransferase or hydrolase, scientists can predict which amino acid residues in the active site are critical for substrate binding and catalysis. cjnmcpu.com Site-directed mutagenesis of these residues can alter the enzyme's specificity. For example, changing the size or charge of amino acids lining the substrate-binding pocket can favor the accommodation of one precursor over another or orient the substrate for a specific reaction.
Directed Evolution : This technique mimics natural evolution in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) and then using a high-throughput screening method to identify mutants with improved or novel activity. engconfintl.org For ginsenoside production, this could involve screening for enzyme variants that show a higher conversion rate of Rb2 to C-Y with fewer byproducts. nih.gov
Semi-Rational Design : This approach combines the knowledge from rational design with the power of directed evolution. Key positions identified through structural analysis are targeted for saturation mutagenesis, creating a focused library of variants that are then screened for the desired function. d-nb.info This has been successfully used to improve the catalytic efficiency of a UGT for ginsenoside Rh2 production by over 1800-fold. d-nb.info
While there are no specific published examples detailing the directed evolution of an enzyme solely for C-Y production, the principles have been extensively applied to other ginsenosides. d-nb.infomdpi.com The successful engineering of UGTs to improve the synthesis of Rh2 and other rare ginsenosides demonstrates the feasibility of applying these techniques to develop a highly specific biocatalyst for C-Y. nih.govd-nb.info
Molecular Mechanisms and Cellular Pathways of Ginsenoside C Y Action
Investigation of Antioxidant Mechanisms Induced by Ginsenoside C-Y
This compound has demonstrated notable antioxidant capabilities, primarily through its influence on reactive oxygen species and the activation of the body's inherent defense systems. nih.gov
Modulation of Reactive Oxygen Species (ROS) Pathways
Reactive oxygen species (ROS) are highly reactive molecules that, in excess, can lead to cellular damage, a state known as oxidative stress. nih.gov Research indicates that this compound can effectively block ROS induced by external stressors such as UVB exposure. nih.gov This action is crucial as the overproduction of ROS is implicated in various cellular dysfunctions. nih.gov The ability of ginsenosides (B1230088), in general, to modulate ROS is a key aspect of their protective effects on tissues and cells. nih.gov
Activation of Antioxidant Defense Systems (e.g., Nrf2 Translocation)
A key mechanism behind this compound's antioxidant effect is its ability to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. nih.gov Under normal conditions, Nrf2 is held inactive in the cytoplasm. spandidos-publications.com When faced with oxidative stress, Nrf2 is released and moves into the nucleus, a process called nuclear translocation. spandidos-publications.comfrontiersin.org Once in the nucleus, Nrf2 binds to antioxidant response elements (AREs), which triggers the production of a suite of protective antioxidant enzymes. nih.govfrontiersin.org Studies have shown that this compound fortifies this process, enhancing Nrf2 nuclear translocation. nih.gov This activation of the Nrf2 pathway is a critical strategy for cellular protection against oxidative damage. frontiersin.orgmdpi.com
Elucidation of Anti-inflammatory Pathways Targeted by this compound
Chronic inflammation is a contributing factor to a variety of health issues. This compound has been shown to intervene in inflammatory processes by regulating key signaling molecules and pathways.
Regulation of Pro-inflammatory Cytokine Production (e.g., TNF-α)
Pro-inflammatory cytokines are signaling molecules that promote inflammation. Tumor necrosis factor-alpha (TNF-α) is a major pro-inflammatory cytokine involved in systemic inflammation. spandidos-publications.com Research has demonstrated that this compound can suppress the secretion of TNF-α that is triggered by UVB exposure. nih.gov This regulatory action on pro-inflammatory cytokines is a significant aspect of the anti-inflammatory properties observed in many ginsenosides. nih.govfrontiersin.org
Inhibition of Inflammatory Signaling Cascades (e.g., NFAT, MAPK)
This compound's anti-inflammatory effects extend to the inhibition of key signaling cascades. It has been observed to restrict the phosphorylation of Mitogen-Activated Protein Kinases (MAPK). nih.gov The MAPK pathway is a crucial chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus, and its activation is linked to inflammation. mdpi.com Furthermore, the suppression of TNF-α secretion by this compound is thought to be connected to the Nuclear Factor of Activated T-cells (NFAT) signaling pathway. nih.gov NFAT is a family of transcription factors that play an important role in immune response and is also implicated in inflammatory conditions. mdpi.com By inhibiting these pathways, this compound can effectively dampen the inflammatory response at a molecular level.
Mechanistic Studies of this compound in Photoaging Processes
Photoaging refers to the premature aging of the skin caused by repeated exposure to ultraviolet (UV) radiation. nih.gov this compound has shown protective effects against photoaging through several interconnected mechanisms.
UVB radiation is a primary driver of photoaging, leading to increased ROS production and the subsequent degradation of the skin's extracellular matrix, which includes collagen. nih.gov this compound has been found to counteract these effects by blocking UVB-exposed ROS, restricting the production of matrix metalloproteinase-1 (MMP-1), an enzyme that breaks down collagen, and promoting the synthesis of type I procollagen (B1174764). nih.gov
Furthermore, the anti-photoaging effects of this compound are linked to its influence on key signaling pathways. It has been shown to increase the level of Transforming Growth Factor-beta 1 (TGF-β1), a protein that stimulates collagen production. nih.govmdpi.com Simultaneously, it restricts the phosphorylation of AP-1 and MAPK, signaling molecules that are activated by UV radiation and contribute to collagen degradation. nih.govmdpi.com The fortification of Nrf2 nuclear translocation by this compound also plays a role in its anti-photoaging properties by bolstering the skin's antioxidant defenses. nih.gov
| Mechanism | Effect of this compound | Associated Pathway/Molecule | Reference |
| Antioxidant | Blocks UVB-exposed ROS | Reactive Oxygen Species (ROS) | nih.gov |
| Fortifies Nrf2 nuclear translocation | Nrf2/ARE Pathway | nih.gov | |
| Anti-inflammatory | Suppresses UVB-exposed TNF-α secretion | TNF-α, NFAT | nih.gov |
| Restricts MAPK phosphorylation | MAPK Pathway | nih.gov | |
| Anti-photoaging | Restricts MMP-1 production | Matrix Metalloproteinase-1 (MMP-1) | nih.gov |
| Promotes procollagen type I synthesis | Procollagen Type I | nih.gov | |
| Increases TGF-β1 level | Transforming Growth Factor-β1 (TGF-β1) | nih.gov | |
| Restricts AP-1 phosphorylation | Activator protein-1 (AP-1) | nih.gov |
Promotion of Procollagen Synthesis and Extracellular Matrix Remodeling
Analysis of Anti-melanogenesis Mechanisms of this compound
Hyperpigmentation disorders are often linked to the overproduction of melanin (B1238610). This compound has demonstrated potential as a skin-lightening agent by directly intervening in the process of melanogenesis. nih.govnih.gov
Table 4: Effect of this compound on Melanin Production
| Model System | Effect on Tyrosinase Activity | Effect on Melanin Content | Reference |
| Melan-a cells | Inhibited | Decreased | nih.govnih.gov |
| Zebrafish embryos | Inhibited | Decreased | nih.gov |
The anti-melanogenic action of this compound is rooted in its modulation of key signaling pathways. The process of melanogenesis is transcriptionally regulated by the Microphthalmia-associated Transcription Factor (MITF), which controls the expression of crucial melanogenic enzymes like tyrosinase. nih.govspandidos-publications.com While direct pathway analysis for this compound is still being fully elucidated, its demonstrated ability to inhibit tyrosinase activity and melanin production suggests an influence on the upstream regulatory cascades of MITF. nih.govnih.gov The anti-pigmentation effects observed are a direct consequence of its intervention at the cellular and enzymatic levels of the melanin synthesis pathway. nih.gov
Inhibition of Tyrosinase Activity and Melanin Synthesis
Exploration of Other Potential Pharmacological Activities of this compound in Preclinical Models
Beyond its well-documented effects on photoaging and melanogenesis, preclinical data suggest other pharmacological roles for this compound. It is recognized as a natural antioxidant, capable of blocking reactive oxygen species (ROS) generated by UVB exposure. nih.gov This antioxidant capacity is fundamental to its protective effects against cellular damage. Furthermore, research has shown that this compound can restrict the phosphorylation of AP-1 and MAPK signaling pathways, which are involved in inflammatory and stress responses. nih.gov Its ability to suppress UVB-induced TNF-α secretion also points towards anti-inflammatory properties. nih.govnih.gov These findings suggest that the therapeutic potential of this compound may extend to other conditions where oxidative stress and inflammation are key pathological factors.
Anti-proliferative and Apoptotic Mechanisms in Cellular Contexts
This compound has demonstrated notable anti-proliferative effects across various cancer cell lines. Its primary mechanism involves the induction of apoptosis, or programmed cell death, a critical process for eliminating malignant cells. Research indicates that ginsenosides, as a class, can trigger apoptosis through both intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) pathways. frontiersin.orgfrontiersin.org
In the intrinsic pathway, this compound is understood to influence the balance of the Bcl-2 family of proteins. Specifically, it can lead to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. plos.orgingentaconnect.com This shift in balance increases the permeability of the mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm. plos.orgmdpi.com Cytosolic cytochrome c then activates a cascade of caspases, including caspase-9 and the executioner caspase-3, which dismantle the cell from within. plos.orgingentaconnect.com
Studies on related ginsenosides like Compound K (CK), a key metabolite, show that they can also induce apoptosis by generating reactive oxygen species (ROS). frontiersin.org While high levels of ROS can be damaging, in a cancerous context, they can trigger apoptotic signaling. frontiersin.org Furthermore, some ginsenosides have been shown to enhance the expression of death receptors like DR5, making cancer cells more susceptible to apoptosis-inducing ligands. scirp.org
Table 1: Effects of Ginsenosides on Key Apoptotic Proteins
| Protein | Function | Effect of Ginsenosides | Supporting Evidence |
| Bax | Pro-apoptotic | Upregulation | plos.org |
| Bcl-2 | Anti-apoptotic | Downregulation | plos.org |
| Cytochrome c | Apoptotic signaling | Release from mitochondria | plos.orgmdpi.com |
| Caspase-9 | Initiator caspase | Activation | ingentaconnect.com |
| Caspase-3 | Executioner caspase | Activation | plos.orgingentaconnect.com |
This table summarizes general findings for ginsenosides, providing a framework for the likely actions of this compound.
Regulation of Cell Cycle Progression
The uncontrolled proliferation of cancer cells is a result of a dysregulated cell cycle. This compound has been found to intervene in this process, primarily by inducing cell cycle arrest, which prevents cells from dividing. The most commonly observed effect is an arrest at the G0/G1 or G1/S phase transition. ingentaconnect.combiomedres.us
This arrest is orchestrated by modulating the expression and activity of key cell cycle regulatory proteins. Research on closely related ginsenosides has shown they can downregulate the expression of cyclin-dependent kinases (CDKs), such as CDK2, CDK4, and CDK6, as well as their regulatory partners, the cyclins (e.g., Cyclin D1). biomedres.usspandidos-publications.com The inhibition of these complexes prevents the phosphorylation of the retinoblastoma protein (pRb), keeping it in its active, growth-suppressive state. biomolther.org
Simultaneously, ginsenosides can increase the expression of CDK inhibitors, such as p21WAF1/Cip1 and p27Kip1. spandidos-publications.combiomolther.org These proteins bind to and inhibit the activity of CDK-cyclin complexes, further enforcing the cell cycle checkpoint. spandidos-publications.comnih.gov In some contexts, G2/M phase arrest has also been reported, indicating that ginsenosides can act at multiple checkpoints to halt cancer cell proliferation. spandidos-publications.comnih.gov
Table 2: this compound's Influence on Cell Cycle Regulators
| Target Protein/Complex | Role in Cell Cycle | Observed Effect of Ginsenosides | Supporting Evidence |
| Cyclin D1 | G1 phase progression | Downregulation | ingentaconnect.combiomedres.us |
| CDK4/CDK6 | G1 phase progression | Downregulation | spandidos-publications.com |
| p21WAF1/Cip1 | CDK inhibitor | Upregulation | spandidos-publications.combiomolther.org |
| p27Kip1 | CDK inhibitor | Upregulation | spandidos-publications.com |
| pRb | Tumor suppressor | Reduced phosphorylation | biomolther.org |
This interactive table details the molecular targets of ginsenosides within the cell cycle machinery.
Modulation of Angiogenesis and Metastasis-Related Pathways
The spread of cancer to distant organs, a process known as metastasis, is responsible for the majority of cancer-related mortality. This process involves cell invasion, migration, and the formation of new blood vessels (angiogenesis). This compound exhibits potent anti-metastatic and anti-angiogenic properties by targeting several key molecular pathways.
Ginsenosides have been shown to inhibit the expression and activity of matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9. mdpi.comresearcherslinks.com These enzymes are crucial for degrading the extracellular matrix, a necessary step for cancer cells to invade surrounding tissues and enter the bloodstream. By downregulating MMPs, ginsenosides can significantly reduce the invasive potential of tumor cells. nih.govresearcherslinks.com
Furthermore, ginsenosides can suppress angiogenesis by inhibiting the expression of vascular endothelial growth factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels to supply the tumor. frontiersin.orgnih.gov The inhibition of VEGF and its receptor, VEGFR2, is a key mechanism. frontiersin.org Some ginsenosides, like Rb1, have been shown to exert anti-angiogenic effects by upregulating anti-angiogenic factors like pigment epithelium-derived factor (PEDF). frontiersin.org The PI3K/Akt and MAPK signaling pathways, which are often downstream of VEGF, are also common targets for inhibition by ginsenosides. mdpi.comfrontiersin.org
Table 3: Anti-Angiogenesis and Anti-Metastasis Mechanisms of Ginsenosides
| Pathway/Molecule | Function | Effect of Ginsenosides | Supporting Evidence |
| VEGF | Angiogenesis stimulation | Downregulation | frontiersin.orgnih.gov |
| MMP-2 / MMP-9 | Extracellular matrix degradation | Downregulation | mdpi.comresearcherslinks.com |
| PI3K/Akt Pathway | Pro-survival, proliferation | Inhibition | mdpi.com |
| ERK/MAPK Pathway | Proliferation, invasion | Inhibition | frontiersin.org |
This table summarizes the key molecular targets of ginsenosides in the inhibition of tumor angiogenesis and metastasis.
Neuroprotective Mechanisms
While much of the research on this compound has focused on its anti-cancer properties, there is growing evidence for the neuroprotective effects of ginsenosides in general. These compounds show potential in mitigating neuronal damage from factors like oxidative stress, neuroinflammation, and excitotoxicity. frontiersin.orgmdpi.com
Ginsenosides can exert neuroprotective effects by reducing the production of reactive oxygen species (ROS) and enhancing the activity of endogenous antioxidant enzymes. nih.gov They have been shown to inhibit neuroinflammatory processes by suppressing the activation of microglia and reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β, often through the inhibition of the NF-κB signaling pathway. frontiersin.orgmdpi.com
In models of ischemic stroke, ginsenosides have demonstrated the ability to reduce neuronal apoptosis by modulating the Bcl-2 protein family and inhibiting caspase activation, similar to their action in cancer cells. mdpi.comfrontiersin.org They can also protect against glutamate-induced excitotoxicity by inhibiting NMDA receptor activity, thereby preventing excessive calcium influx which can trigger cell death pathways. While direct studies on this compound's neuroprotective role are emerging, the established mechanisms of related ginsenosides provide a strong basis for its potential in this area. frontiersin.orgmdpi.com
Advanced Analytical Methodologies for Ginsenoside C Y Research
Chromatographic Techniques for C-Y Separation and Quantification
Chromatography is an indispensable technique for the separation of individual ginsenosides (B1230088) from complex extracts. The principle relies on the differential partitioning of compounds between a stationary phase (packed in a column) and a mobile phase that moves through it. Due to subtle differences in their chemical structures, compounds like ginsenoside C-Y and its isomers travel through the column at different rates, enabling their separation.
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, utilizing columns with smaller particle sizes (typically under 2 µm). This results in dramatically improved resolution, higher peak capacity, increased sensitivity, and faster analysis times. nih.govoup.com The optimization of UHPLC methods is critical for successfully resolving the isomeric pair this compound and ginsenoside Mc.
Key parameters for optimization include the choice of stationary phase, mobile phase composition, gradient elution program, column temperature, and flow rate. Reversed-phase columns, particularly those with a C18 stationary phase, are most commonly employed for ginsenoside analysis. mdpi.comd-nb.info The mobile phase typically consists of a mixture of water and an organic solvent, most often acetonitrile (B52724), with an acid modifier like formic acid to improve peak shape and ionization efficiency for subsequent mass spectrometry detection. nih.gov
A study successfully separated 25 ginsenosides, including the isomers Mc, CY, and CMx, using a HyperSil GOLD C18 column (2.1 mm × 50 mm, 1.9 µm). nih.gov The optimized method utilized a gradient elution with 0.1% formic acid in water and acetonitrile at a flow rate of 0.35 mL/min, achieving baseline separation of Mc (17.29 min), CY (18.02 min), and CMx (18.46 min). nih.gov Another study employing a Waters ACQUITY BEH C18 column (2.1 mm × 100 mm; 1.7 µm) also successfully profiled ginsenoside CY in Panax ginseng. These examples underscore the capability of UHPLC to resolve subtle structural differences between ginsenoside isomers.
Table 4.1: Example of a UHPLC Gradient Program for this compound Separation
| Time (min) | Mobile Phase A (%) (Water + 0.1% Formic Acid) | Mobile Phase B (%) (Acetonitrile + 0.1% Formic Acid) |
|---|---|---|
| 0 | 85 | 15 |
| 10 | 85 | 15 |
| 40 | 50 | 50 |
| 50 | 5 | 95 |
| 60 | 5 | 95 |
| 65 | 85 | 15 |
This table is illustrative, based on typical gradient profiles used in ginsenoside analysis. mdpi.com
While UHPLC offers superior performance, High-Performance Liquid Chromatography (HPLC) remains a robust and widely used technique for the analysis of ginsenosides. oup.com Method development for HPLC follows similar principles to UHPLC, focusing on optimizing column chemistry, mobile phase, and flow rate to achieve adequate separation. nih.govmdpi.com Standard C18 columns with larger particle sizes (e.g., 5 µm) are common. oup.com
The development process involves validating the method for linearity, precision, accuracy, and recovery to ensure the data is reliable for quantification. mdpi.comresearchgate.net For instance, a validation process would involve creating a calibration curve with standard solutions of pure this compound at various concentrations to establish a linear relationship between concentration and detector response. mdpi.com The limits of detection (LOD) and quantification (LOQ) are also determined to define the sensitivity of the method. mdpi.comresearchgate.net One study reported an HPLC method capable of separating 10 ginsenosides within 18 minutes. koreascience.kr Although less rapid than UHPLC, well-developed HPLC methods are fully capable of quantifying this compound, provided they can resolve it from interfering compounds, particularly its isomers. mdpi.comlcms.cz
Table 4.2: HPLC Method Validation Parameters (Illustrative)
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Linearity (r²) | Correlation coefficient of the calibration curve. | > 0.995 |
| Precision (RSD%) | Relative Standard Deviation for repeated measurements. | < 15% |
| Accuracy (% Recovery) | Percentage of the true value recovered. | 85-115% |
| LOD | The lowest concentration of an analyte that can be reliably detected. | Signal-to-Noise Ratio ≥ 3 |
| LOQ | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | Signal-to-Noise Ratio ≥ 10 |
Based on typical validation parameters reported in chromatographic studies. mdpi.comresearchgate.net
Ultra-High-Performance Liquid Chromatography (UHPLC) Optimization
Mass Spectrometry (MS) Applications in this compound Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with liquid chromatography (LC-MS), it provides a high degree of sensitivity and selectivity, making it the optimal choice for ginsenoside analysis, especially since many ginsenosides lack a strong UV chromophore. sciengine.com
Tandem mass spectrometry (MS/MS) is an essential tool for the structural elucidation of ginsenosides like C-Y. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of C-Y) is selected and then fragmented by collision with an inert gas. The resulting product ions are then analyzed. The fragmentation pattern provides a "fingerprint" that is characteristic of the molecule's structure.
For ginsenosides, fragmentation typically involves the sequential neutral loss of sugar moieties. sciengine.com The loss of a hexose (B10828440) (like glucose) corresponds to a mass difference of 162 Da, while a pentose (B10789219) (like arabinose) loss corresponds to 132 Da. sciengine.com By analyzing these losses, the sequence and type of sugars in the glycosidic chains can be deduced. The final aglycone fragment can confirm the core structure (e.g., protopanaxadiol). sciengine.com This detailed structural information is crucial for definitively identifying C-Y and distinguishing it from isomers that may have the same molecular weight but different sugar arrangements. mdpi.comjournal-jop.org
Multiple Reaction Monitoring (MRM) is a highly sensitive and selective quantitative technique performed on a triple quadrupole mass spectrometer. mdpi.com This mode is ideal for high-throughput analysis of specific compounds in complex mixtures. In an MRM experiment, the instrument is set to monitor a specific "transition" for each analyte: a predefined precursor ion and a specific product ion resulting from its fragmentation. researchgate.netnih.gov
For this compound, the precursor ion could be the deprotonated molecule [M-H]⁻ or a formate (B1220265) adduct [M+HCOO]⁻ in negative ion mode. nih.govresearchgate.net Following fragmentation, a characteristic product ion is monitored. This process is highly specific because it is unlikely that another compound in the matrix will have the same precursor ion, the same product ion, and the same chromatographic retention time. This allows for accurate quantification even when chromatographic separation is not perfect. mdpi.com Methods have been developed for the simultaneous MRM-based quantification of over 20 ginsenosides, including C-Y. nih.govmdpi.comnih.gov
Table 4.3: Illustrative MRM Parameters for Ginsenoside Isomers
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ion Mode |
|---|---|---|---|
| This compound | 799.48 [M+HCOO]⁻ | 753.48 [M-H]⁻ | Negative |
| Ginsenoside Mc | 799.48 [M+HCOO]⁻ | 753.48 [M-H]⁻ | Negative |
This table is illustrative. The precursor ion for C-Y (MW 754.48) with a formate adduct (45 Da) is 799.48. A common transition is the loss of the adduct. Since C-Y and Mc are isomers, they have the same mass and may share primary transitions, making chromatographic separation essential for MRM quantification.
Quadrupole-Time of Flight (Q-TOF) mass spectrometry combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid instrument provides high-resolution, accurate mass measurements, which are invaluable for both identifying known compounds and characterizing unknown ones. nih.gov For this compound, which has a molecular formula of C₄₁H₇₀O₁₂, its exact theoretical mass can be calculated. mdpi.com A Q-TOF instrument can measure the experimental mass with very high accuracy (typically <5 ppm error), allowing for the confident determination of the elemental composition. nih.govmdpi.com
This capability is crucial for comprehensive profiling of ginsenosides in an extract. mdpi.com In a single UPLC-QTOF/MS analysis, researchers can screen for hundreds of potential ginsenosides. nih.govmdpi.com One study using UPLC-QTOF-MS identified ginsenoside CY by its [M+H]⁺ and [M+Na]⁺ adducts in positive ion mode, reporting a measured mass of 777.47797 for the sodium adduct, which corresponds precisely to the expected mass for C₄₁H₇₀O₁₂Na. mdpi.com This high mass accuracy allows for clear differentiation from other compounds and provides a high degree of confidence in the identification of this compound in complex samples. nih.gov
Table 4.4: High-Resolution Mass Data for this compound
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₄₁H₇₀O₁₂ | mdpi.com |
| Calculated Mass (Monoisotopic) | 754.4867 | mdpi.com |
| Observed Ion (Positive Mode) | [M+Na]⁺ | mdpi.com |
| Observed m/z | 777.47797 | mdpi.com |
| Mass Accuracy | < 5 ppm | nih.govmdpi.com |
| Observed Ion (Negative Mode) | [M+COOH]⁻ | nih.gov |
Multiple Reaction Monitoring (MRM) for High-Throughput Analysis
Method Validation for this compound Quantification
Method validation is a critical process that ensures an analytical method is reliable, reproducible, and suitable for its intended purpose. For the quantification of this compound, also known as Compound Y, validation typically follows guidelines from bodies like the International Conference on Harmonization (ICH), assessing parameters such as linearity, precision, accuracy, and detection limits. nih.gov
A cornerstone of quantitative analysis is the establishment of a linear relationship between the concentration of an analyte and the response of the analytical instrument. For this compound, this is typically achieved using Ultra-Performance Liquid Chromatography (UPLC) coupled with a Photo Diode Array (PDA) detector. nih.gov Research demonstrates excellent linearity for this compound over a wide range of concentrations, with correlation coefficients (r²) consistently exceeding 0.999. nih.gov
Accuracy, often evaluated through recovery studies, measures the closeness of experimental results to the true value. Spiked samples are used to determine how much of the analyte is recovered during the analytical process. For this compound, recovery rates have been reported between 89% and 118%, indicating a high degree of accuracy for the method. nih.gov Precision refers to the closeness of repeated measurements and is expressed as the relative standard deviation (RSD). Validated methods demonstrate high precision for this compound quantification. nih.gov
| Analyte | Linearity (r²) | Concentration Range (mg/L) | Accuracy (Recovery %) |
|---|---|---|---|
| This compound (Compound Y) | >0.999 | 0.1 - 2.5 | 89 - 118 |
The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov These values are crucial for analyzing minor ginsenosides. For this compound, a UPLC-PDA method has established a detection limit of 0.8 mg/L and a quantification limit of 2.5 mg/L. nih.gov In pharmacokinetic studies involving human plasma, where concentrations are typically much lower, the lower limit of quantification (LLOQ) is a key parameter. In such studies, all plasma concentrations of this compound were found to be below the LLOQ when analyzing non-fermented ginseng, highlighting the need for sensitive methods and enriched source materials. researchgate.netmdpi.com
| Analyte | Limit of Detection (LOD) (mg/L) | Limit of Quantification (LOQ) (mg/L) |
|---|---|---|
| This compound (Compound Y) | 0.8 | 2.5 |
Assessment of Linearity, Precision, Accuracy, and Recovery
Sample Preparation Techniques for this compound Extraction and Enrichment
Given that this compound is a minor ginsenoside, often formed through the metabolic transformation of more abundant precursors, sample preparation is a critical step that goes beyond simple extraction. nih.gov It involves creating the compound from its precursors and then purifying it from the reaction mixture.
The generation of this compound is typically achieved not through direct extraction from a plant source, but through the enzymatic hydrolysis of major protopanaxadiol (B1677965) (PPD)-type ginsenosides, particularly Ginsenoside Rb2. nih.govmdpi.com The initial step involves extracting a mixture of PPD-type ginsenosides from American ginseng (Panax quinquefolius). Common solvents for this primary extraction include aqueous solutions of methanol (B129727) or ethanol. ebi.ac.uknih.gov
The advanced and crucial step is the subsequent biotransformation. A special ginsenosidase, such as that from the fungus Aspergillus niger, is used to selectively hydrolyze the sugar moieties of precursor ginsenosides. nih.gov This enzymatic reaction is a sophisticated "extraction" or preparation method that creates this compound. Studies have shown that a crude enzyme preparation can be effectively used, making the process more cost-effective for producing minor ginsenosides. nih.gov
Following enzymatic conversion, the resulting mixture contains the target this compound along with other minor ginsenosides like C-Mc, F2, and Compound K, as well as unreacted precursors. nih.gov The primary purification strategy is chromatographic separation. Ultra-Performance Liquid Chromatography (UPLC) using a reversed-phase C18 column is a highly effective method for separating these structurally similar compounds. nih.gov
The specific pathway for the enzymatic formation of this compound from Ginsenoside Rb2 proceeds as Rb2 → Compound O → this compound → Compound K. nih.govmdpi.com This detailed understanding of the transformation pathway allows for the optimization of reaction times to maximize the yield of this compound before it is further converted to Compound K. nih.gov While broad purification techniques like Solid-Phase Extraction (SPE) are used in the general cleanup of ginsenoside extracts, the precise separation and purification of this compound from the complex post-reaction mixture relies heavily on high-resolution chromatographic techniques. nih.govresearchgate.netmdpi.com
Structure Activity Relationship Sar Studies of Ginsenoside C Y and Its Derivatives
Impact of Glycosylation Patterns on Biological Activity
Glycosylation, the attachment of sugars to the ginsenoside scaffold, is a key determinant of bioactivity, influencing properties such as solubility, absorption, and interaction with cellular targets koreascience.krmdpi.com. Ginsenoside C-Y is a minor ginsenoside, typically produced through the deglycosylation of more abundant, major ginsenosides (B1230088) like ginsenoside Rb2 or Rc by microbial enzymes or other processing methods researchgate.netspandidos-publications.comsemanticscholar.org.
The PPD scaffold features two primary sites for glycosylation: the hydroxyl groups at the C-3 and C-20 positions mdpi.comnih.gov. The structure of this compound is characterized by the removal of certain sugar units from its parent compound, resulting in a distinct glycosylation pattern that alters its biological function spandidos-publications.com. It is a biotransformation product of ginsenoside Rb2, which possesses four sugar residues spandidos-publications.com. Specifically, this compound is the deglycosylation product where the outer glucose at C-3 and the inner glucose at C-20 of ginsenoside Rc have been removed, leaving a β-D-glucose at C-3 and an α-L-arabinopyranose at C-20.
Studies comparing various PPD ginsenosides demonstrate that a lower number of sugar residues often correlates with increased bioactivity. For instance, in an investigation of antiproliferative effects on human colorectal cancer cells, ginsenosides with fewer sugar moieties were generally more potent spandidos-publications.com. While ginsenosides Rb1 and Rb2 (each with four sugar residues) showed dose-dependent inhibition, their deglycosylated products with two or three sugars, such as F2 and CO, exhibited significant growth inhibition spandidos-publications.com. This compound, which has two sugar residues, is part of this group of less glycosylated, more active compounds spandidos-publications.com.
The type of sugar is also crucial. The presence of an α-L-arabinopyranoside moiety at the C-20 position in this compound makes it resistant to hydrolysis by certain enzymes, such as the β-glycosidase from Dictyoglomus turgidum, which lacks α-L-arabinopyranosidase activity d-nb.info. This structural feature influences its metabolic stability and pathway. The inhibitory potency of PPD ginsenosides on Na+/K+-ATPase activity is significantly reduced or abolished when a sugar moiety is attached to the C-20 position, whereas compounds with no sugar at C-20 show significant inhibition nih.gov.
Table 1: Influence of Glycosylation on the Antiproliferative Activity of PPD Ginsenosides on HT-29 Cells This table illustrates the relationship between the number of sugar residues and the antiproliferative activity of various protopanaxadiol (B1677965) ginsenosides. The data is based on findings from studies on human colorectal cancer cell lines.
| Ginsenoside | Number of Sugar Residues | Sugar Moieties Position and Type | Antiproliferative Activity |
| Ginsenoside Rb2 | 4 | C-3: Glc-Glc; C-20: Glc-Ara(p) | Lower activity |
| Ginsenoside Rd | 3 | C-3: Glc-Glc; C-20: Glc | Moderate activity |
| Ginsenoside F2 | 2 | C-3: Glc; C-20: Glc | Significant inhibitory activity |
| This compound | 2 | C-3: Glc; C-20: Ara(p) | Active, but less potent than F2 in some contexts spandidos-publications.com |
| Compound K (C-K) | 1 | C-3: Glc | No antiproliferative effect in the cited study spandidos-publications.com |
| Protopanaxadiol (PPD) | 0 | (Aglycone) | Higher potency than glycosylated forms frontiersin.orgoup.com |
| Source: Adapted from findings in reference spandidos-publications.com. Glc: Glucose, Ara(p): Arabinopyranose. |
The stereochemistry of ginsenosides, particularly at the C-20 carbon, creates (S) and (R) epimers that can exhibit distinct pharmacological profiles nih.gov. Most naturally occurring ginsenosides, including the precursors to C-Y, exist in the 20(S) configuration researchgate.net. This specific spatial arrangement is believed to be crucial for their biological interactions.
The orientation of the hydroxyl group at C-20 in the 20(S) form may facilitate a more favorable stereoselective interaction with biological membranes and target proteins, potentially leading to stronger bioactivity compared to the 20(R) form nih.govfrontiersin.org. For example, 20(S)-ginsenoside Rg3 is a more effective regulator of ion channels than its 20(R) counterpart nih.gov. Although specific comparative studies on 20(S) vs. 20(R) epimers of this compound are not abundant, the principles derived from structurally similar ginsenosides suggest that the 20(S) stereochemistry of C-Y is a key factor in its activity.
Role of Sugar Moieties at Different Positions (e.g., C-3, C-20)
Effects of Aglycone Structure on C-Y Bioactivity
The core structure of this compound is the protopanaxadiol (PPD) aglycone, a tetracyclic triterpenoid (B12794562) skeleton frontiersin.orgmdpi.com. The bioactivity of C-Y is fundamentally derived from this scaffold, with the attached sugars modulating its effects.
Comparing this compound to its parent aglycone, PPD, highlights the significant role of the sugar moieties in modifying its biological activity. In general, the aglycone PPD is more biologically potent than its glycosylated derivatives in many assays oup.com. The removal of all sugar chains often enhances the ability of the molecule to interact with cellular targets.
For example, research on apoptosis induction in cancer cells has shown that the presence of sugar groups on the PPD structure reduces the compound's potency frontiersin.org. The final metabolite of PPD-type ginsenosides, 20(S)-protopanaxadiol (also referred to as aglycon protopanaxadiol or APPD), demonstrates potent anti-inflammatory and anti-cancer effects d-nb.inforesearchgate.net. Since this compound is an intermediate in the metabolic pathway leading to PPD, it is considered a pro-drug that is converted to the more active aglycone in the body d-nb.info.
Table 2: Comparative Bioactivity of this compound vs. Protopanaxadiol (PPD) This table contrasts the biological effects of the glycosylated form (C-Y) and its non-sugar core (PPD), highlighting the modulatory role of glycosylation.
| Compound | Structure | Key Structural Feature | General Bioactivity Trend |
| This compound | PPD + 2 Sugars | Glycosylated at C-3 and C-20 | Acts as a precursor; generally less potent than PPD spandidos-publications.comoup.com |
| Protopanaxadiol (PPD) | Aglycone | No sugar moieties | More potent in many biological assays (e.g., apoptosis induction, anti-cancer) frontiersin.orgoup.com |
| Source: Information compiled from references frontiersin.orgspandidos-publications.comoup.com. |
Computational and in Silico Approaches in Ginsenoside C Y Research
Molecular Docking Simulations for Target Identification and Binding Affinity
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and strength of the interaction. Despite its utility, there is a notable absence of published research detailing specific molecular docking simulations for ginsenoside C-Y. While studies on related ginsenosides (B1230088) have successfully used docking to identify potential protein targets, similar data for this compound, including tables of binding energies or identified target proteins, are not available in current scientific literature. The potential exists for future in silico studies to use molecular docking to validate the binding of this compound to targets implicated in its observed biological effects, such as those within the MAPK and NF-κB signaling pathways. nih.govnih.gov
Bioinformatics Analysis of Signaling Pathways and Gene Ontology Enrichment
Bioinformatics analyses, including Gene Ontology (GO) and pathway enrichment, are used to understand the broader biological context of a compound's effects. Experimental studies have shown that this compound exerts its antiphotoaging effects by modulating several key signaling pathways. nih.gov Specifically, it has been found to restrict the phosphorylation of AP-1 and MAPK and suppress the secretion of TNF-α. nih.gov
However, comprehensive bioinformatics studies, such as a formal Gene Ontology enrichment analysis detailing the associated biological processes, molecular functions, and cellular components affected by this compound, have not been published. Therefore, data tables listing enriched GO terms and their corresponding p-values for this specific compound are not available.
KEGG Pathway Analysis for Mechanistic Insights
The Kyoto Encyclopedia of Genes and Genomes (KEGG) is a database resource for understanding high-level functions and utilities of biological systems from molecular-level information. KEGG pathway analysis can reveal the specific metabolic and signaling pathways affected by a compound. Experimental data indicates that this compound's activity is related to the MAPK signaling pathway, the TGF-β signaling pathway, and pathways involving AP-1 and Nrf2. nih.gov
Despite the identification of these related pathways through laboratory experiments, a formal KEGG pathway enrichment analysis for this compound has not been reported in the literature. As such, no data tables listing significantly enriched KEGG pathways with associated gene counts or statistical values are available for this compound. Future bioinformatics work could formally map the genes and proteins affected by this compound to the KEGG database to provide a more systematic understanding of its mechanism of action.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are used to predict the activity of new or untested compounds. The development of robust QSAR models requires a substantial amount of high-quality experimental data for a diverse set of compounds. nih.gov
For this compound, and more broadly for ginsenosides related to photoaging, it has been noted that the lack of sufficient and diverse experimental data poses a challenge for the construction of predictive QSAR models. nih.gov As a result, there are currently no published QSAR models specifically developed for or including this compound to predict its biological activities.
Future Directions and Research Perspectives for Ginsenoside C Y
Emerging Research Areas in Ginsenoside C-Y Biology
While research on this compound is still in its early stages compared to more abundant ginsenosides (B1230088), several promising areas of investigation are emerging. Current research indicates that ginsenosides, as a class of compounds, exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. frontiersin.orgfrontiersin.orgnih.gov Future studies on this compound are likely to delve deeper into these established areas, but with a specific focus on its unique properties and mechanisms of action.
Emerging research is beginning to explore the potential of this compound and other minor ginsenosides in modulating complex biological processes. Key areas of future investigation will likely include:
Neuroinflammation and Neurodegenerative Diseases: Given the neuroprotective effects observed with other ginsenosides like Rg1, Rb1, and Rd, exploring the role of this compound in mitigating neuroinflammatory processes is a logical next step. frontiersin.orgmdpi.comajol.infonih.gov Research could focus on its impact on microglial activation, cytokine production, and signaling pathways implicated in diseases like Alzheimer's and Parkinson's. ajol.infofrontiersin.org
Metabolic Disorders: The influence of various ginsenosides on metabolic syndrome, including obesity, hyperlipidemia, and insulin (B600854) resistance, is an active area of research. spandidos-publications.comnih.govresearchgate.netfrontiersin.org Investigating whether this compound can modulate key metabolic pathways, such as those regulated by AMPK, could reveal new therapeutic avenues for these widespread conditions. mdpi.com
Cancer Biology: The anti-cancer properties of numerous ginsenosides are well-documented, with mechanisms including the induction of apoptosis, inhibition of proliferation, and suppression of metastasis. frontiersin.orgoncotarget.comnih.gov Future research on this compound will likely examine its specific cytotoxic and cytostatic effects on various cancer cell lines and its potential to reverse chemoresistance. nih.gov
Gut Microbiota Modulation: The gut microbiome plays a crucial role in metabolizing ginsenosides into more bioactive forms, such as Compound K. amegroups.org Understanding how the gut microbiota specifically acts on and is influenced by this compound is a critical emerging research area that could explain variations in its efficacy and inform the development of personalized therapies. frontiersin.orgspandidos-publications.com
Integration of Multi-Omics Data for Comprehensive Understanding
To gain a holistic understanding of the biological effects of this compound, future research will necessitate the integration of various "omics" data. nih.gov This systems biology approach can elucidate the complex interplay between different molecular levels, from genes to metabolites. researchgate.net
Genomics and Transcriptomics: Analyzing changes in gene and RNA expression (RNA-seq) in response to this compound treatment can identify the primary signaling pathways and cellular processes it modulates. sib.swiss This can reveal, for instance, which specific genes involved in inflammation or cell cycle regulation are targeted.
Proteomics: Studying the proteome can confirm whether the changes observed at the transcript level translate to alterations in protein expression and activation. This can provide direct evidence of the molecular targets of this compound.
Metabolomics: Analyzing the metabolome can reveal how this compound affects cellular metabolism. nih.gov This is particularly relevant for studying its effects on metabolic disorders and for understanding its own metabolic fate within the body. mdpi.com
By integrating these multi-omics datasets, researchers can construct comprehensive models of this compound's mechanism of action. nih.govnih.govmdpi.com For example, an integrated analysis might reveal that this compound downregulates the expression of an inflammatory gene (transcriptomics), leading to a decrease in the corresponding pro-inflammatory protein (proteomics), and a subsequent shift in cellular metabolic pathways away from a pro-inflammatory state (metabolomics).
Development of Advanced Preclinical Models for Mechanistic Validation
To validate the findings from in vitro and multi-omics studies, the development and use of advanced preclinical models are essential. These models can provide a more accurate representation of human physiology and disease, bridging the gap between basic research and potential therapeutic applications.
3D Cell Cultures and Organoids: Moving beyond traditional 2D cell cultures, 3D models such as spheroids and organoids offer a more physiologically relevant environment to study the effects of this compound. These models better replicate the cell-cell and cell-matrix interactions found in living tissues.
Genetically Engineered Animal Models: The use of transgenic or knockout animal models allows for the precise investigation of the role of specific genes and pathways in the action of this compound. For example, a mouse model with a knocked-out gene for a suspected protein target could be used to confirm if that target is essential for the compound's effects.
Humanized Animal Models: For studying human-specific aspects of disease or metabolism, animal models engrafted with human cells or tissues (e.g., humanized mice) can be invaluable. These models are particularly useful for investigating the interaction of this compound with the human immune system or its metabolism by human gut microbiota.
A systematic review of preclinical studies on ginsenosides has highlighted the need for rigorous methodological design and larger sample sizes to accurately assess their efficacy before considering any translational applications. frontiersin.org
Potential for Rational Design of this compound Analogs with Enhanced Efficacy
Based on a detailed understanding of the structure-activity relationships of this compound, researchers can engage in the rational design of novel analogs with improved pharmacological properties. nih.gov This involves modifying the chemical structure of the parent compound to enhance its potency, selectivity, or pharmacokinetic profile.
The number and position of sugar moieties and other functional groups on the ginsenoside scaffold are known to significantly influence their biological activity. nih.govfrontiersin.org For instance, minor ginsenosides with fewer sugar groups often exhibit greater bioactivity. amegroups.org
Key strategies for the rational design of this compound analogs may include:
Modifying Glycosylation Patterns: Altering the number, type, or linkage of sugar molecules attached to the aglycone can impact the compound's solubility, bioavailability, and interaction with molecular targets. mdpi.com
Introducing Novel Functional Groups: The addition or modification of functional groups on the triterpenoid (B12794562) backbone can be used to fine-tune the compound's electronic and steric properties, potentially leading to stronger interactions with target proteins. nih.gov
Utilizing Computational Modeling: Molecular docking and other computational techniques can be used to predict how different structural modifications will affect the binding of this compound analogs to their biological targets, thereby guiding the synthetic process. nih.gov
The goal of this approach is to create new chemical entities based on the this compound template that offer superior therapeutic potential. mdpi.com
Bridging Fundamental Research to Translational Applications (excluding human clinical trials)
Translating the fundamental research findings on this compound into practical applications requires a dedicated and strategic effort. This involves moving promising laboratory discoveries through a pipeline of preclinical development with the ultimate goal of establishing a solid evidence base for its potential therapeutic use.
The pathway from fundamental research to translational applications involves several key stages:
Development of Advanced Delivery Systems: The bioavailability of many ginsenosides is limited. nih.gov Research into novel formulation and delivery technologies, such as nanoformulations, is crucial to improve the absorption and targeted delivery of this compound. mdpi.com Encapsulating the compound in nanoparticles or liposomes could protect it from degradation and enhance its uptake into target cells. mdpi.com
In-depth Preclinical Evaluation: Rigorous preclinical testing in relevant animal models of disease is necessary to establish the efficacy and to understand the in vivo mechanisms of action of this compound. researchgate.netfrontiersin.org These studies should be well-designed and adequately powered to provide robust data. frontiersin.org
Biomarker Discovery: Identifying reliable biomarkers that can track the biological activity of this compound in preclinical models is important. These biomarkers could be used to monitor treatment response and to stratify patient populations in potential future clinical trials.
The successful navigation of this translational pathway is essential to realize the full therapeutic potential of this compound and its analogs. springermedizin.de
Q & A
Q. What experimental methodologies are recommended for identifying the biosynthetic pathway of ginsenoside C-Y in Panax species?
- Methodological Answer : Utilize genome-wide transcriptomic analysis (e.g., RNA-seq) to identify candidate genes (e.g., cytochrome P450s, glycosyltransferases) involved in the hydroxylation and glycosylation steps of ginsenoside biosynthesis. Pair this with LC-MS/MS to track intermediate metabolites and validate enzyme activity via heterologous expression in microbial systems (e.g., Saccharomyces cerevisiae) .
Q. How can researchers ensure accurate quantification of this compound in complex plant extracts?
- Methodological Answer : Employ validated HPLC or UPLC protocols with diode-array detection (DAD) or high-resolution mass spectrometry (HR-MS) for specificity. Calibrate using certified reference standards, and include internal controls (e.g., spiked recovery experiments) to account for matrix effects. Validate parameters such as linearity (R² ≥ 0.995), LOD (limit of detection), and LOQ (limit of quantification) per ICH guidelines .
Q. What in vitro models are suitable for preliminary screening of this compound’s bioactivity?
- Methodological Answer : Use cell-based assays (e.g., MTT for cytotoxicity, fluorescent probes for ROS detection) in disease-relevant cell lines (e.g., cancer, neuronal, or inflammatory models). Optimize dose-response curves (e.g., 1–100 µM) and include positive controls (e.g., cisplatin for apoptosis). Validate findings with orthogonal methods like Western blotting for protein targets (e.g., PI3K/Akt pathway) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported mechanisms of this compound’s pharmacological effects?
- Methodological Answer : Conduct systematic reviews with meta-analyses to harmonize data across studies, focusing on variables such as dosage, cell type, and assay conditions. Use in silico molecular docking to validate binding affinities to purported targets (e.g., NF-κB, Nrf2) and confirm results with CRISPR/Cas9-knockout models .
Q. What experimental designs are optimal for studying the biotransformation of this compound from precursor compounds?
- Methodological Answer : Optimize enzymatic hydrolysis using recombinant glycosidases (e.g., α-L-arabinopyranosidase) under controlled pH and temperature. Monitor reaction kinetics via time-course LC-MS and characterize products with NMR (e.g., ¹H, ¹³C, HSQC). Include negative controls (heat-inactivated enzymes) to rule out non-enzymatic degradation .
Q. How should researchers design experiments to investigate the synergistic effects of this compound with other phytochemicals?
- Methodological Answer : Apply factorial design (e.g., Box-Behnken) to test combinations, and calculate synergy scores via the Chou-Talalay method (Combination Index). Use multi-omics (transcriptomics/metabolomics) to identify network-level interactions and validate in vivo using co-administration studies in rodent models .
Q. What statistical approaches are recommended for correlating this compound levels with auxin transporter gene expression in Panax ginseng?
- Methodological Answer : Perform Pearson’s correlation analysis between RNA-seq-derived gene expression (e.g., PIN/PILS transporters) and LC-MS-quantified this compound levels across tissues. Adjust for false discovery rates (e.g., Benjamini-Hochberg correction) and validate with qRT-PCR and siRNA-mediated gene silencing .
Methodological Notes
- Data Contradiction Analysis : When conflicting results arise (e.g., pro- vs. anti-apoptotic effects), re-evaluate experimental conditions (e.g., cell line specificity, purity of compounds ≥95% via HPLC) and employ pathway enrichment analysis (e.g., KEGG) to contextualize findings .
- Design Space Optimization : For bioprocessing studies, define critical process parameters (CPPs) like enzyme concentration and agitation speed using response surface methodology (RSM) to ensure reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
